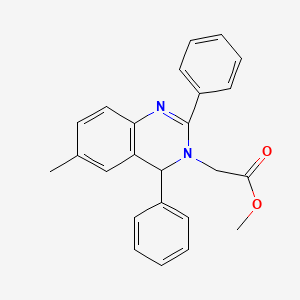

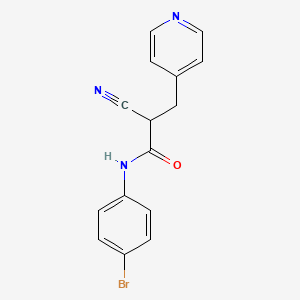

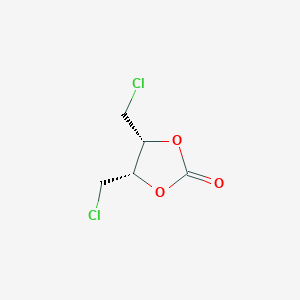

N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various bromophenyl and pyridinyl containing compounds has been explored in the provided studies. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involved NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, indicating a methodical approach to understanding the molecular structure . Similarly, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine were synthesized and characterized, with their structures determined by X-ray diffraction . Another study reported the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one through a multi-step process including nitration, chlorination, N-alkylation, reduction, and condensation, with the structures confirmed by NMR and mass spectra .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using various analytical techniques. The crystal structure of the coumarin-based compound was found to belong to the monoclinic system, with specific lattice parameters detailed in the study . The Pd(II) and Ir(III) complexes exhibited intermolecular interactions within their crystal structures, which were elucidated through X-ray diffraction . The structure of the imidazo[4,5-c]pyridin-2-one derivative was confirmed by mass spectrometry, indicating the successful formation of the desired compound .

Chemical Reactions Analysis

The studies provided insights into the chemical reactivity of the synthesized compounds. The coumarin-based compound was shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates . The Pd(II) and Ir(III) complexes were applied in coupling reactions of aryl chlorides containing hydroxymethyl, demonstrating their utility in catalytic processes . The synthesis of the imidazo[4,5-c]pyridin-2-one derivative involved a series of chemical reactions, showcasing the compound's potential as an intermediate for biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized through various techniques. The coumarin-based compound's fluorescent properties were highlighted, suggesting potential applications in materials science . The luminescent properties of the Pd(II) and Ir(III) complexes were characterized, with emission peaks observed in dichloromethane solution under UV irradiation, indicating their potential in light-emitting applications . The imidazo[4,5-c]pyridin-2-one derivative's synthesis route and intermediate compounds were detailed, although specific physical properties such as melting points and solubility were only briefly mentioned .

Scientific Research Applications

Antimicrobial and Antiviral Activities

N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide and its derivatives have been explored for their potential antimicrobial and antiviral activities. Research has shown that certain derivatives display significant inhibitory effects against retrovirus replication in cell culture, with notable efficacy against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. These findings suggest the compound's derivatives could be leveraged in the development of antiretroviral therapies (Hocková et al., 2003).

Anti-inflammatory and Anti-ulcer Properties

Further investigations into N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide derivatives have uncovered their potential in treating inflammation and ulcers. Specific compounds synthesized from the base molecule have demonstrated promising anti-inflammatory and anti-ulcer activities, indicating their utility in managing conditions characterized by inflammation and gastric ulcers. This research points to the therapeutic possibilities of these compounds in treating related human diseases (Mohareb et al., 2015).

Antiproliferative Effects

The exploration of N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide derivatives has also extended to their antiproliferative properties. Certain derivatives have been found to exert cytotoxic effects against breast cancer and leukemic cells by inducing apoptosis. This effect suggests that these compounds could play a role in cancer therapy, especially in targeting leukemia and breast cancer cells, providing a foundation for further development of antiproliferative agents (Ananda et al., 2017).

properties

IUPAC Name |

N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O/c16-13-1-3-14(4-2-13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-8,12H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQDSNKHYIUQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CC2=CC=NC=C2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)

![2-Chloro-N-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]acetamide](/img/structure/B2525114.png)

![N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2525115.png)

![Tert-butyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2525116.png)

![N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2525118.png)

![[(6-Methylpyridin-2-yl)methyl][(5-nitro-1,3-benzoxazol-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2525120.png)

![4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2525124.png)

![17-[(Cyclopropylcarbonyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2525125.png)

![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2525131.png)